An In-depth Technical Guide to the Chemical Properties of Benzyl 3-hydroxypyrrolidine-1-carboxylate
An In-depth Technical Guide to the Chemical Properties of Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the presence of a hydroxyl group and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, with a focus on its application in the development of novel therapeutics.
Chemical and Physical Properties
Data Presentation: Quantitative Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | Colorless to pale yellow oil or low-melting solid | [4] |
| Boiling Point (Predicted) | 370.7 ± 42.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 14.72 ± 0.20 | N/A |
| LogP (Predicted) | 1.3 | [5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [4][6] |
Experimental Protocols
Synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate
The most common method for the synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate is the N-protection of 3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for introducing the Cbz protecting group onto an amine.
Materials:
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3-Hydroxypyrrolidine (racemic, (R)-, or (S)-enantiomer)
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water
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Deionized water
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Silica gel for column chromatography
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Petroleum ether or hexanes
Procedure: [4]
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To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (or a THF/water mixture) is added triethylamine (2.0 equivalents) or sodium bicarbonate (2.0 equivalents).
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The mixture is cooled to 0 °C in an ice bath.
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Benzyl chloroformate (1.2 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-20 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
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The combined organic layers are washed sequentially with deionized water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude Benzyl 3-hydroxypyrrolidine-1-carboxylate is purified by silica gel column chromatography.[4]
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Stationary phase: Silica gel (230-400 mesh)
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Mobile phase: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).
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The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product as a colorless to pale yellow oil or solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet around 7.3 ppm), the benzylic CH₂ protons (a singlet around 5.1 ppm), and the protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group (a multiplet around 4.4 ppm). The other pyrrolidine protons will appear as multiplets in the range of 1.8-3.7 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic CH₂ carbon (around 67 ppm), the carbon bearing the hydroxyl group (around 70 ppm), and the other two pyrrolidine ring carbons (in the 30-55 ppm range).
Mass Spectrometry (MS):
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Electrospray Ionization (ESI): In positive ion mode, the mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 222.1.
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Fragmentation Pattern: The fragmentation of the molecular ion under collision-induced dissociation (CID) would likely involve the loss of the benzyl group (C₇H₇, 91 Da) to give a prominent fragment ion. Other fragmentations could include the loss of CO₂ (44 Da) from the carbamate and subsequent cleavages of the pyrrolidine ring.
Infrared (IR) Spectroscopy: The IR spectrum of Benzyl 3-hydroxypyrrolidine-1-carboxylate is expected to show the following characteristic absorption bands:
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A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
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C-H stretching bands for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.
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A strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.
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C-O stretching bands in the region of 1050-1250 cm⁻¹.
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C-N stretching band around 1200-1350 cm⁻¹.
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Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Role in Drug Discovery: Antiviral Agents
Benzyl 3-hydroxypyrrolidine-1-carboxylate and its derivatives are valuable intermediates in the synthesis of antiviral compounds. For instance, the core structure is found in novel N-benzyl hydroxypyridone carboxamides, which have shown potent activity against human cytomegalovirus (HCMV).[4][7] HCMV is a major cause of morbidity and mortality in immunocompromised individuals.
Signaling Pathway and Experimental Workflow
The development of novel antiviral agents often follows a structured workflow, from initial screening to lead optimization. The pyrrolidine scaffold can be strategically modified to enhance binding to viral protein targets and improve pharmacokinetic properties.
The synthesis of these antiviral agents often starts with a chiral building block like (S)- or (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group can be used for further functionalization, and the Cbz group can be removed under mild conditions to allow for the introduction of other substituents.
The mechanism of action of some of these antiviral compounds involves the inhibition of key viral enzymes, such as the HCMV terminase complex, which is essential for viral DNA processing and packaging.
Conclusion
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and functional groups allow for the creation of complex molecules with high biological activity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pill.bid - Solubility Table [pill.bid]
- 7. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
